molecular formula C20H26O8 B579291 [(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate CAS No. 16741-10-9

[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate

Cat. No. B579291
CAS RN: 16741-10-9
M. Wt: 394.42
InChI Key: HMYRWRBJAWWTBA-ICBNADEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate is a complex organic molecule. It has a molecular formula of C25H42O13 and an average mass of 550.593 Da .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It has 9 defined stereocenters, indicating that it has many stereoisomers .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 630.6±55.0 °C at 760 mmHg, and a flash point of 201.3±25.0 °C . It has 13 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds . Its LogP is 3.65, indicating that it is somewhat hydrophobic .

Scientific Research Applications

Asymmetric Syntheses and Molecular Building Blocks

Research on asymmetric syntheses of polyhydroxylated compounds, including quinolizidines and spiroketals, shows the relevance of complex dioxolo[4,5-c]pyran derivatives in constructing biologically active molecules. For example, studies have demonstrated methods for highly diastereoselective condensation, leading to compounds with potential as glycohydrolase inhibitors, hinting at applications in developing therapeutic agents (Schaller & Vogel, 2000; Meilert, Pettit, & Vogel, 2004).

Inhibitory Activities and Drug Design

Compounds structurally related to the one have been synthesized and evaluated for their biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. Novel derivatives have shown promising activities, suggesting their potential utility in designing drugs targeting specific biological pathways (Budak et al., 2017; Kocyigit et al., 2019).

Chemical Transformations and Synthesis Techniques

The compound’s structure is indicative of a class of molecules that undergo various chemical transformations. Research has explored the reactivity of similar compounds, leading to the development of new synthetic methods and the production of novel compounds with potential applications in materials science and as intermediates in organic synthesis (Ivanova et al., 2006).

Catalysis and Synthetic Applications

Spiro[6H‐1,3‐dioxolo[4,5‐c]pyran derivatives have been utilized as ketone catalysts in stereoselective reactions, showcasing their utility in organic synthesis, particularly in the activation of alcohols and in epoxidation reactions (Ramirez & Shi, 2012). This highlights their role in advancing synthetic methodologies for complex organic molecules.

properties

IUPAC Name

[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O8/c1-12(21)23-11-15-16-17(28-20(3,4)27-16)18(25-13(2)22)19(26-15)24-10-14-8-6-5-7-9-14/h5-9,15-19H,10-11H2,1-4H3/t15-,16+,17+,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYRWRBJAWWTBA-ICBNADEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C2C(C(C(O1)OCC3=CC=CC=C3)OC(=O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]2[C@@H]([C@H]([C@@H](O1)OCC3=CC=CC=C3)OC(=O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate

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